molecular formula C16H14BrNO B11107964 (2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one

(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B11107964
M. Wt: 316.19 g/mol
InChI Key: RMWZVRDPPAMCFE-ZHACJKMWSA-N
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Description

(Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL is an organic compound that features a bromophenyl group and a methylphenyl group connected through an imino and propenol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL typically involves the condensation of 4-bromobenzaldehyde with 4-methylaniline under basic conditions to form the corresponding imine. This intermediate is then subjected to a reaction with propenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of 4-bromobenzaldehyde and 4-methylbenzaldehyde.

    Reduction: Formation of 4-bromoaniline and 4-methylaniline.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features make it a candidate for drug design and discovery, particularly in targeting specific proteins or pathways involved in diseases.

Industry

In the industrial sector, (Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the bromophenyl and methylphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-1-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)IMINO]-1-PROPEN-1-OL is unique due to its imino and propenol linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C16H14BrNO

Molecular Weight

316.19 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-methylanilino)prop-2-en-1-one

InChI

InChI=1S/C16H14BrNO/c1-12-2-8-15(9-3-12)18-11-10-16(19)13-4-6-14(17)7-5-13/h2-11,18H,1H3/b11-10+

InChI Key

RMWZVRDPPAMCFE-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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